(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with diverse functional groups that may contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the various substituents through a series of coupling and substitution reactions. Common reagents used in these steps include thioamides, aldehydes, and pyrazoles, under conditions such as reflux in organic solvents and the use of catalysts like acids or bases.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its potential therapeutic properties could be explored for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Amide derivatives: Compounds with similar functional groups that exhibit comparable reactivity and applications.
Uniqueness
What sets (5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of functional groups and the thiazolidinone core, which may confer distinct biological and chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C33H33N3O4S2 |
---|---|
Molecular Weight |
599.8 g/mol |
IUPAC Name |
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C33H33N3O4S2/c1-21(2)40-27-14-12-24(17-22(27)3)31-25(20-36(34-31)26-9-7-6-8-10-26)19-30-32(37)35(33(41)42-30)16-15-23-11-13-28(38-4)29(18-23)39-5/h6-14,17-21H,15-16H2,1-5H3/b30-19- |
InChI Key |
HPOLKJXVMFEGTE-FSGOGVSDSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5)OC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5)OC(C)C |
Origin of Product |
United States |
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